4-[(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)methyl]benzoic acid
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Overview
Description
4-[(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl]benzoic acid is a heterocyclic compound that features a benzoic acid moiety linked to a dihydropyrimidinone structure. This compound is of interest due to its potential biological activities and its role as an intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl]benzoic acid can be achieved through a multi-step process involving the Biginelli reaction. This reaction typically involves the condensation of an aldehyde, a β-ketoester, and urea under acidic conditions. Various catalysts, such as Lewis acids, Brønsted acids, and ionic liquids, can be employed to enhance the reaction efficiency .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors and optimized catalytic systems. The use of task-specific ionic liquids (TSILs) as catalysts can provide an efficient and environmentally friendly approach to large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-[(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.
Reduction: The dihydropyrimidinone ring can be reduced to form tetrahydropyrimidinone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylate derivatives.
Reduction: Tetrahydropyrimidinone derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to nucleotides.
Medicine: Explored for its potential antiviral, antibacterial, and anticancer activities.
Industry: Utilized in the development of new materials and as a building block in organic synthesis
Mechanism of Action
The biological activity of 4-[(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl]benzoic acid is primarily attributed to its ability to mimic natural nucleotides. It can interact with various enzymes and receptors, inhibiting their activity. The compound’s dihydropyrimidinone ring is crucial for binding to the active sites of these molecular targets, thereby modulating their function .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydropyrimidin-2(1H)-one: Shares the dihydropyrimidinone core but lacks the benzoic acid moiety.
4-[(2,4-Dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid: Similar structure but contains a thiazolidinone ring instead of a dihydropyrimidinone ring.
Uniqueness
4-[(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl]benzoic acid is unique due to the presence of both the benzoic acid and dihydropyrimidinone moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various fields of research and industry .
Properties
CAS No. |
4114-04-9 |
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Molecular Formula |
C12H10N2O4 |
Molecular Weight |
246.22 g/mol |
IUPAC Name |
4-[(2,4-dioxopyrimidin-1-yl)methyl]benzoic acid |
InChI |
InChI=1S/C12H10N2O4/c15-10-5-6-14(12(18)13-10)7-8-1-3-9(4-2-8)11(16)17/h1-6H,7H2,(H,16,17)(H,13,15,18) |
InChI Key |
CZMAKWYBENYQFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CC(=O)NC2=O)C(=O)O |
Origin of Product |
United States |
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